(S)-(+)-1-Methoxy-2-propanol
Overview
Description
(S)-(+)-1-Methoxy-2-propanol, also known as (S)-(+)-propylene glycol monomethyl ether, is an organic compound with the molecular formula C4H10O2. It is a chiral molecule, meaning it has a non-superimposable mirror image, and the (S)-configuration indicates the specific spatial arrangement of its atoms. This compound is commonly used as a solvent in various industrial applications due to its excellent solvency properties and low toxicity.
Preparation Methods
Synthetic Routes and Reaction Conditions
(S)-(+)-1-Methoxy-2-propanol can be synthesized through several methods. One common approach involves the asymmetric reduction of 1-methoxy-2-propanone using chiral catalysts. This method ensures the production of the desired (S)-enantiomer with high enantiomeric purity. The reaction typically occurs under mild conditions, with the use of hydrogen gas and a chiral catalyst such as a rhodium or ruthenium complex.
Industrial Production Methods
In industrial settings, this compound is often produced through the catalytic hydrogenation of 1-methoxy-2-propanone. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The resulting product is then purified through distillation to obtain the desired enantiomer in high purity.
Chemical Reactions Analysis
Types of Reactions
(S)-(+)-1-Methoxy-2-propanol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 1-methoxy-2-propanone using oxidizing agents such as chromium trioxide or potassium permanganate.
Reduction: The compound can be reduced to 1-methoxy-2-propanol using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles such as halides or amines.
Common Reagents and Conditions
Oxidation: Chromium trioxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halides or amines in the presence of a suitable base like sodium hydroxide.
Major Products Formed
Oxidation: 1-Methoxy-2-propanone.
Reduction: 1-Methoxy-2-propanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(S)-(+)-1-Methoxy-2-propanol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is employed in the preparation of biological samples for analysis and as a solvent for biological assays.
Medicine: It is used in the formulation of pharmaceuticals and as a solvent for drug delivery systems.
Industry: The compound is utilized in the production of coatings, inks, and cleaning agents due to its excellent solvency properties and low toxicity.
Mechanism of Action
The mechanism of action of (S)-(+)-1-Methoxy-2-propanol primarily involves its role as a solvent. It interacts with various molecular targets by dissolving other compounds, facilitating their reactions, and enhancing their solubility. The compound’s ability to form hydrogen bonds and its moderate polarity make it an effective solvent for a wide range of substances.
Comparison with Similar Compounds
Similar Compounds
®-(-)-1-Methoxy-2-propanol: The enantiomer of (S)-(+)-1-Methoxy-2-propanol, with similar chemical properties but different spatial arrangement.
1-Methoxy-2-propanone: A related compound that can be synthesized from this compound through oxidation.
2-Methoxy-1-propanol: An isomer with the methoxy group attached to a different carbon atom.
Uniqueness
This compound is unique due to its chiral nature, which allows for specific interactions with other chiral molecules. This property makes it valuable in asymmetric synthesis and chiral resolution processes. Additionally, its low toxicity and excellent solvency properties make it a preferred solvent in various applications.
Properties
IUPAC Name |
(2S)-1-methoxypropan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H10O2/c1-4(5)3-6-2/h4-5H,3H2,1-2H3/t4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARXJGSRGQADJSQ-BYPYZUCNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](COC)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H10O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80426360 | |
Record name | (S)-(+)-1-Methoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
90.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26550-55-0 | |
Record name | (S)-(+)-1-Methoxy-2-propanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80426360 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2S)-1-methoxypropan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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